6-(Benzyloxy)pyrazin-2-amine
Description
6-(Benzyloxy)pyrazin-2-amine is a chemical compound that is used for pharmaceutical testing . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .
Synthesis Analysis
The synthesis of this compound involves various methods. One such method involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives, also known as Schiff bases . Another method involves the reaction of amines with sulfonyl groups to form sulfonamides .Molecular Structure Analysis
The molecular structure of this compound is characterized by various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry .Chemical Reactions Analysis
Amines, including this compound, have the ability to act as weak organic bases. They can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions . They can also react with acids to form salts soluble in water .Physical and Chemical Properties Analysis
Amines, including this compound, are known to act as weak organic bases . They have the ability to accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .Properties
IUPAC Name |
6-phenylmethoxypyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-10-6-13-7-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRANPPJBKMMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621952 | |
Record name | 6-(Benzyloxy)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126993-72-4 | |
Record name | 6-(Phenylmethoxy)-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126993-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Benzyloxy)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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